5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester
Description
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazole core substituted with a pyridin-3-yl group at position 2, a methyl group at position 5, and an ethyl ester moiety at position 3.
Properties
IUPAC Name |
ethyl 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIFSJWQMPXNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700801 | |
| Record name | Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115835-54-6 | |
| Record name | Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
The most widely reported method involves cyclocondensation of 3-aminopyridine with ethyl acetoacetate derivatives. This route proceeds via:
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Formation of the imidazole core : 3-Aminopyridine reacts with ethyl 3-oxobutanoate in the presence of ammonium acetate under refluxing ethanol, forming the imidazole ring through a Debus-Radziszewski reaction mechanism.
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Esterification : The intermediate carboxylic acid is esterified using ethanol and sulfuric acid as a catalyst, yielding the ethyl ester.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity.
Key Conditions:
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Temperature : 80–90°C for cyclocondensation; 60°C for esterification.
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Catalysts : Ammonium acetate (10 mol%), H₂SO₄ (5 mol%).
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Yield : 65–70% overall.
Diaminopyridine Carboxylate Condensation
Methodology
An alternative approach utilizes methyl 5,6-diaminopyridine-2-carboxylate and arylaldehydes. Adapted from imidazo[4,5-b]pyridine syntheses:
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Condensation : Heating diaminopyridine carboxylate with pyridine-3-carbaldehyde in DMSO at 120–125°C for 12 hours forms the imidazo[4,5-b]pyridine scaffold.
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Ester hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2M).
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Re-esterification : Ethanol and thionyl chloride convert the acid to the ethyl ester.
Optimization Insights:
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Solvent : DMSO enhances reaction rate but complicates purification.
α-Chlorinated Oxaloacetic Acid Diethyl Ester Route
Patent-Based Synthesis
A patent (CN104177296A) discloses a three-step method:
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Nucleophilic substitution : α-Chlorinated oxaloacetic acid diethyl ester reacts with butyramidine hydrochloride in THF, catalyzed by triethylamine (20 mol%).
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Cyclization : Intramolecular cyclization under mild heating (50°C) forms the imidazole ring.
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Ethylation : Direct esterification with ethanol eliminates the need for acidic conditions.
Advantages:
Comparative Analysis of Methods
Challenges and Innovations
Regioselectivity Issues
The position of methyl and pyridinyl groups on the imidazole ring is influenced by:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester, exhibit promising antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, suggesting potential applications in treating infections caused by resistant strains of bacteria .
Anticancer Potential
Studies have shown that imidazole derivatives can possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells .
Enzyme Inhibition
Nicotinamide Adenine Dinucleotide Biosynthesis
This compound has been studied for its role as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. It has shown potential in modulating cellular NAD levels, which are crucial for various metabolic processes and cellular signaling pathways . This modulation may have implications for diseases where NAD metabolism is disrupted.
Synthetic Chemistry
Building Block in Multicomponent Reactions
this compound serves as a versatile building block in multicomponent reactions (MCRs). These reactions are valuable in synthetic organic chemistry due to their efficiency in producing complex molecules from simple starting materials. The compound's unique structure allows it to participate in various coupling reactions, leading to the synthesis of more complex heterocycles .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Potential: Fluorinated analogs (e.g., ) demonstrate that ethyl ester imidazoles with electron-withdrawing groups exhibit enhanced metabolic stability, a critical factor in drug design .
- Solubility Trade-offs: Amino-substituted derivatives () prioritize solubility, whereas pyridine/fluorinated analogs () favor membrane permeability .
- Synthetic Versatility : The ethyl ester group serves as a transient protecting group in multi-step syntheses, as seen in ’s thiophene derivatives .
Biological Activity
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester (CAS No. 115835-54-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring and an imidazole moiety, which are known for their diverse biological activities. Its molecular formula is , with a predicted boiling point of approximately 445.1 °C and a density of about 1.216 g/cm³ .
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Esterification of nicotinic acid.
- Oxidation with agents like 3-chloroperoxybenzoic acid.
- Nucleophilic substitution with trimethylsilyl cyanide.
- Reduction using sodium borohydride.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The binding often involves:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate enzyme activity or receptor function, making the compound a candidate for therapeutic applications .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. For instance, the compound's structural features may allow it to interact with metabolic pathways in microorganisms, potentially inhibiting their growth. Comparative analysis shows that related compounds like 5-Methylthiazole-4-carboxylic acid and Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate also display antimicrobial activity, indicating that the imidazole-pyridine combination may enhance such effects.
Comparative Analysis of Similar Compounds
A comparative table highlights the structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole-4-carboxylic acid | Thiazole ring; carboxylic acid | Antimicrobial |
| Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate | Thiazole and pyridine rings; ethyl ester | Antifungal |
| 1-Methylimidazole | Imidazole ring; methyl group | Anticancer |
| 4-Pyridinylmethylimidazole | Imidazole and pyridine; methyl substituent | Antimicrobial |
| This compound | Pyridine and imidazole; methyl group | Potentially diverse |
This table illustrates how the unique combination of functional groups in this compound may influence its biological activity differently compared to other compounds.
Case Studies and Research Findings
Research has indicated that modifications to the imidazole ring can significantly affect biological potency. For example, studies on similar imidazole derivatives have shown varying levels of activity against parasites, with some exhibiting EC50 values as low as for potent inhibitors . Such findings underscore the importance of structural optimization in enhancing the efficacy of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via condensation reactions between pyridine derivatives and imidazole precursors. Key steps include esterification and cyclization, monitored using techniques like thin-layer chromatography (TLC) and infrared spectroscopy (IR) to track functional group transformations (e.g., carbonyl peaks at ~1700 cm⁻¹ for esters) . For purity assessment, elemental analysis (C, H, N) and nuclear magnetic resonance (¹H/¹³C NMR) are critical to confirm structural integrity .
Q. How can researchers validate the molecular structure and purity of this compound?
- Methodology :
- Spectral Analysis : Use ¹H NMR to identify pyridin-3-yl proton signals (δ 8.5–9.0 ppm) and imidazole ring protons (δ 6.5–7.5 ppm). IR confirms ester C=O stretches (~1720 cm⁻¹) .
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 58.3%, H: 5.6%, N: 14.5%) to verify purity .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal data, as demonstrated for analogous triazole esters .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yields reported for similar imidazole-carboxylate esters?
- Methodology :
- Reaction Optimization : Vary catalysts (e.g., H₂SO₄ vs. DCC) and solvents (DMF vs. THF) to identify yield-limiting factors. For example, reports 39% yield for a pyrazolo-pyridine ester using adamantylmethylamine, suggesting steric hindrance may reduce efficiency .
- Mechanistic Studies : Use density functional theory (DFT) to model transition states and identify rate-determining steps. Compare with experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies are recommended for evaluating the biological activity of this compound, such as enzyme inhibition or anti-inflammatory effects?
- Methodology :
- In Vitro Assays : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory activity, using indomethacin as a positive control. Monitor IC₅₀ values via spectrophotometric methods .
- Structure-Activity Relationship (SAR) : Modify the pyridine or imidazole substituents (e.g., methyl vs. ethyl groups) and compare bioactivity trends. For instance, highlights pyridine derivatives with enhanced solubility for drug delivery .
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs). Align results with crystal structures of analogous esters (e.g., triazole-carboxylates in ) .
- Pharmacokinetic Prediction : Apply QSAR models to estimate logP, bioavailability, and metabolic stability using tools like SwissADME .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to resolve discrepancies in spectral data for imidazole derivatives?
- Methodology :
- Comparative Analysis : Cross-reference NMR/IR data with published spectra of structurally related compounds (e.g., pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester in ) .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions (e.g., aromatic protons) .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
